Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane
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Overview
Description
Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane is a complex organosilicon compound. It features a cyclopentadienyl ring, an indene moiety, and a silicon atom bonded to two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with a phenyl-substituted indene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while reduction can produce silyl hydrides. Substitution reactions can lead to a variety of substituted silanes .
Scientific Research Applications
Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
1H-inden-1-yl-dimethyl(2,3,4,5-tetramethyl-1-cyclopenta-2,4-dienyl)silane: Features additional methyl groups on the cyclopentadienyl ring.
Cyclopenta-2,4-dien-1-ylmethylene derivatives: These compounds exhibit similar reactivity but differ in their substituents.
Uniqueness
Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane stands out due to the presence of both a cyclopentadienyl ring and an indene moiety, which confer unique electronic and steric properties. This makes it particularly useful in the synthesis of complex organosilicon compounds and advanced materials .
Properties
Molecular Formula |
C22H22Si |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3 |
InChI Key |
MPPCIRUUNAZIJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C=CC=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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